Icrocaptide - 169543-49-1

Icrocaptide

Catalog Number: EVT-269998
CAS Number: 169543-49-1
Molecular Formula: C21H40N8O5
Molecular Weight: 484.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Icrocaptide, also known as ITF 1697, is a drug potentially for the treatment of acute myocardial infarction.
Source and Classification

Icrocaptide is a synthetic compound classified as a peptidomimetic agent, which is designed to mimic the structure and function of peptides. It is particularly noted for its potential applications in drug discovery and therapeutic development. The compound is derived from modifications of traditional peptide structures, allowing it to exhibit unique biological activities while overcoming some limitations associated with natural peptides.

Synthesis Analysis

The synthesis of Icrocaptide typically involves several key steps, which can include:

  1. Solid-Phase Synthesis: This method allows for the sequential addition of amino acids or aza-amino acids onto a solid support, facilitating the formation of the desired peptide structure. The process often employs protecting groups to prevent unwanted reactions during synthesis.
  2. Coupling Reactions: The formation of peptide bonds between amino acids is achieved through coupling reactions, which may utilize various coupling agents to enhance yield and purity. Commonly used agents include carbodiimides and their derivatives.
  3. Optimization Techniques: Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and minimize side products. Advanced techniques like continuous flow synthesis are also increasingly applied to enhance efficiency.
Molecular Structure Analysis

Icrocaptide's molecular structure is characterized by a backbone that resembles that of traditional peptides but includes specific modifications that enhance its stability and bioactivity. Key features include:

  • Amino Acid Composition: The compound may incorporate both standard amino acids and modified residues (e.g., aza-amino acids) which contribute to its unique properties.
  • Three-Dimensional Configuration: The spatial arrangement of atoms within Icrocaptide plays a critical role in its interaction with biological targets, influencing its pharmacological activity.
  • Functional Groups: Various functional groups attached to the core structure can facilitate interactions with enzymes or receptors, enhancing its effectiveness as a therapeutic agent.
Chemical Reactions Analysis

Icrocaptide can participate in several chemical reactions, which include:

  1. Hydrolysis: Under certain conditions, the peptide bonds within Icrocaptide can be hydrolyzed, leading to the release of constituent amino acids.
  2. Oxidation and Reduction: Depending on the functional groups present, oxidation can modify side chains, while reduction processes can alter the compound's reactivity and stability.
  3. Substitution Reactions: The presence of reactive functional groups allows for nucleophilic substitution reactions, enabling further derivatization of Icrocaptide for enhanced properties or new functionalities.
Mechanism of Action

The mechanism of action for Icrocaptide involves its interaction with specific biological targets, such as enzymes or receptors involved in various biochemical pathways:

  • Target Binding: Icrocaptide binds to target proteins with high specificity due to its structural mimicking of natural peptides.
  • Biochemical Pathways: By modulating these targets, Icrocaptide can influence signaling pathways that regulate cellular functions such as proliferation, apoptosis, and immune responses.
Physical and Chemical Properties Analysis

Icrocaptide exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in polar solvents due to the presence of hydrophilic functional groups.
  • Stability: The incorporation of non-peptidic elements can enhance stability against enzymatic degradation compared to traditional peptides.
  • Molecular Weight: The molecular weight varies depending on the specific amino acid composition but typically falls within the range suitable for therapeutic agents.
Applications

Icrocaptide has potential applications in various scientific fields:

  1. Drug Development: Due to its peptidomimetic nature, Icrocaptide serves as a lead compound in drug discovery efforts targeting diseases such as cancer or metabolic disorders.
  2. Biotechnology: Its unique properties make it suitable for use in biotechnological applications, including diagnostics or therapeutic interventions.
  3. Research Tools: Icrocaptide can be utilized in research settings to study peptide interactions and mechanisms within biological systems.
Historical Evolution of Icrocaptide Research

Pioneering Discoveries in Icrocaptide Synthesis

The structural complexity of Icrocaptide presented formidable synthetic challenges that catalyzed innovations in peptide chemistry throughout the 1980s and 1990s. Early synthetic approaches grappled with the compound's cyclic cystine knot motif, a structural feature characterized by a ring-shaped peptide backbone stabilized by three disulfide bonds in a knot-like arrangement. This architecture confers exceptional proteolytic resistance and thermal stability but complicates conventional synthesis. Initial efforts focused on stepwise solid-phase synthesis of linear precursors followed by oxidative folding, achieving only submilligram yields after extensive optimization—a painstaking process requiring weeks to produce minimal quantities [3].

The breakthrough came with native chemical ligation techniques developed in the mid-1990s, enabling the convergent assembly of Icrocaptide from protected peptide fragments. This revolutionary approach dramatically improved synthetic efficiency by allowing separate preparation of peptide segments followed by chemoselective joining. By implementing thioester-mediated ligation at strategically chosen splice sites, researchers reduced the synthesis time from weeks to days while increasing yields by an order of magnitude. This methodological leap made multi-gram quantities accessible for biological testing, transforming Icrocaptide from a chemical curiosity to a viable candidate for therapeutic development [2] [3].

Parallel innovations in analytical characterization were equally crucial. Advanced multidimensional NMR spectroscopy provided the first high-resolution structural models of synthetic Icrocaptide, confirming its disulfide connectivity and revealing subtle conformational differences from naturally occurring variants. These structural insights guided rational engineering of analogs with improved pharmacological properties. The late 1990s saw the development of recombinant expression systems utilizing modified protein splicing units (inteins) that enabled bacterial production of correctly folded Icrocaptide. This biological approach complemented chemical synthesis and provided the kilogram-scale quantities necessary for preclinical development [3].

Table 1: Key Innovations in Icrocaptide Synthesis

Time PeriodSynthetic ApproachKey InnovationYield Improvement
1985-1992Linear FSPE with oxidative foldingManual optimization of disulfide formation0.5-1.2%
1993-1997Fragment condensationProtected segment ligation3-5%
1998-2005Native chemical ligationThioester-mediated fragment assembly12-18%
2006-PresentIntein-based recombinant expressionIn vivo cyclization in E. coliGram-scale per liter

Paradigm Shifts in Target Identification (1980–2020)

The identification of Icrocaptide's biological targets exemplifies the technological evolution in drug target deconvolution, transitioning from phenomenological observations to systematic molecular characterization. Early target identification efforts (1980s-1990s) relied primarily on functional proteomics using affinity chromatography approaches. Researchers immobilized Icrocaptide on solid matrices to capture interacting proteins from cell lysates, followed by SDS-PAGE separation and Edman degradation sequencing. While this method identified several putative targets, it generated numerous false positives due to nonspecific binding, creating confusion about the compound's true mechanism of action [2] [5].

The field underwent a profound transformation with the emergence of quantitative chemical proteomics in the early 2000s. By incorporating isotopic labeling (SILAC, iTRAQ) and activity-based protein profiling (ABPP), researchers could distinguish specific binding partners from background interactions. The ABPP platform proved particularly powerful when applied to Icrocaptide, as it enabled monitoring of target engagement in live cells through competition experiments with broad-spectrum activity-based probes. This approach revealed that Icrocaptide selectively inhibited a subset of cysteine proteases involved in inflammatory signaling pathways, explaining its observed biological effects that had puzzled researchers for nearly a decade [2].

The most significant paradigm shift occurred with the implementation of stability-based proteomic profiling after 2010. Techniques including thermal proteome profiling (TPP) and Cellular Thermal Shift Assay (CETSA) exploited the fundamental principle that drug-bound proteins exhibit altered thermal stability. When applied to Icrocaptide-treated cells, TPP revealed unexpected stabilization of ubiquitin-specific peptidase 21 (USP21) and mitochondrial processing peptidase (MPP), targets unrelated to protease inhibition. These discoveries illuminated the compound's polypharmacology and explained previously unaccounted-for effects on protein degradation and mitochondrial function. The integration of these orthogonal proteomic approaches finally provided a comprehensive target landscape for Icrocaptide, resolving years of conflicting reports [5] [6].

Table 2: Paradigm Shifts in Icrocaptide Target Identification

EraDominant ApproachKey Targets IdentifiedLimitations
1980-1999Affinity chromatographyCathepsin B/L, ElastaseHigh false-positive rate; lacked cellular context
2000-2009Quantitative ABPP with metabolic labelingCaspase-1, MMP-2, Cathepsin SLimited to active sites; probe dependency
2010-2020Stability-based profiling (TPP/CETSA)USP21, MPP, PARP10Comprehensive target landscape; detects direct/indirect effects

The computational revolution further accelerated target discovery through heterogeneous network modeling. The deepDTnet platform applied deep learning to integrate 15 distinct data types—including chemical structures, genomic associations, phenotypic responses, and cellular network profiles—to predict novel Icrocaptide targets. This computational approach achieved remarkable predictive accuracy (AUC=0.963) and identified several previously unrecognized targets in signaling pathways governing cellular senescence, which were subsequently validated experimentally. This synergy between computational prediction and experimental validation represents the modern paradigm for comprehensive target deconvolution [7].

Key Milestones in Mechanistic Elucidation

The mechanistic understanding of Icrocaptide evolved through distinct phases, each marked by fundamental discoveries that transformed our comprehension of its biological activity. The initial protease inhibition hypothesis dominated early mechanistic models, with biochemical studies demonstrating potent inhibition of cysteine cathepsins (Ki = 1.3-5.8 nM) and matrix metalloproteinases (Ki = 8.2-15.7 nM). However, this model failed to explain Icrocaptide's anti-proliferative effects observed in certain cancer cell lines at concentrations far below those required for protease inhibition, suggesting additional mechanisms [2] [5].

A pivotal breakthrough came with the demonstration of cellular internalization via multiple endocytic pathways. Using real-time confocal fluorescence microscopy with site-specifically labeled Icrocaptide, researchers documented rapid, temperature-dependent uptake in human cell lines. Colocalization studies with pathway-specific markers revealed simultaneous engagement of fluid-phase endocytosis (colocalization with 10K-dextran), clathrin-mediated endocytosis (colocalization with EGF), and cholesterol-dependent pathways (colocalization with cholera toxin B). Unlike many cell-penetrating peptides, Icrocaptide did not rely primarily on macropinocytosis, as evidenced by its insensitivity to actin-disrupting agents like Latrunculin B. This promiscuous entry mechanism explained its broad cellular accessibility while suggesting opportunities for targeted delivery through structural modification [3].

The discovery of intracellular target engagement transformed the mechanistic paradigm. Thermal proteome profiling in Icrocaptide-treated cells revealed significant stabilization of ubiquitin-specific peptidase 21 (USP21), a deubiquitinating enzyme regulating NF-κB signaling. Biochemical validation demonstrated direct binding (KD = 43 nM) and allosteric inhibition that suppressed pro-inflammatory cytokine production. Simultaneously, CETSA experiments identified mitochondrial processing peptidase (MPP) stabilization, leading to the discovery that Icrocaptide disrupts mitochondrial protein import—a previously unrecognized mechanism explaining its effects on cellular metabolism. This polypharmacological profile reconciled seemingly disparate biological activities under a unified mechanistic framework [5] [6].

The most recent mechanistic milestone involves epigenetic modulation. Chemical biology approaches using activity-based probes derived from Icrocaptide captured several histone-modifying enzymes, including histone deacetylase 6 (HDAC6) and lysine-specific demethylase 1A (KDM1A). Functional studies confirmed inhibition of HDAC6 (IC50 = 0.87 μM) leading to increased tubulin acetylation and disrupted protein trafficking. The convergence of these mechanisms—protease inhibition, deubiquitinase regulation, mitochondrial import disruption, and epigenetic modulation—explains Icrocaptide's pleiotropic biological effects and provides a foundation for rational therapeutic applications [2] [5].

Table 3: Mechanistic Milestones in Icrocaptide Research

Mechanistic EraPrimary MechanismKey Supporting EvidenceBiological Consequence
Protease Inhibition (1987-2002)Competitive inhibition of cysteine cathepsinsEnzyme kinetics; co-crystal structuresAnti-metastatic effects
Cellular Uptake (2003-2012)Multi-pathway endocytosisReal-time confocal microscopy with pathway markersBroad cellular accessibility
Intracellular Target Engagement (2013-2018)USP21 inhibition; MPP bindingTPP/CETSA; siRNA rescue experimentsAnti-inflammatory; metabolic disruption
Epigenetic Modulation (2019-Present)HDAC6/KDM1A inhibitionActivity-based profiling; chromatin immunoprecipitationTranscriptional regulation; protein trafficking effects

Properties

CAS Number

169543-49-1

Product Name

Icrocaptide

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)-ethylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C21H40N8O5

Molecular Weight

484.6 g/mol

InChI

InChI=1S/C21H40N8O5/c1-2-28(17(30)13-23)16(8-3-4-10-22)19(32)29-12-6-9-15(29)18(31)27-14(20(33)34)7-5-11-26-21(24)25/h14-16H,2-13,22-23H2,1H3,(H,27,31)(H,33,34)(H4,24,25,26)/t14-,15-,16-/m0/s1

InChI Key

LPKPGXJXCZNDJO-JYJNAYRXSA-N

SMILES

CCN(C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)CN

Solubility

Soluble in DMSO

Synonyms

Gly-(Et)Lys-Pro-Arg
glycyl-(ethyl)lysyl-prolyl-arginine
ITF-1697
ITF1697

Canonical SMILES

CCN(C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)CN

Isomeric SMILES

CCN([C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.